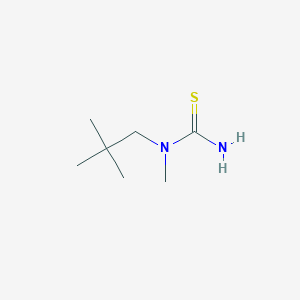
N-(2,2-Dimethylpropyl)-N-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylpropyl)-N-methylthiourea is an organic compound characterized by the presence of a thiourea functional group. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is notable for its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylpropyl)-N-methylthiourea typically involves the reaction of N-methylthiourea with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
化学反応の分析
Types of Reactions
N-(2,2-Dimethylpropyl)-N-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiourea group in the presence of a base to form substituted products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thioureas. The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
N-(2,2-Dimethylpropyl)-N-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2,2-Dimethylpropyl)-N-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity and ability to form stable complexes make it a valuable tool in studying enzyme mechanisms and other biological processes.
類似化合物との比較
Similar Compounds
N,N-Dimethylthiourea: Similar in structure but lacks the 2,2-dimethylpropyl group.
N-Methylthiourea: Contains a methyl group but lacks the 2,2-dimethylpropyl group.
N-Propylthiourea: Contains a propyl group instead of the 2,2-dimethylpropyl group.
Uniqueness
N-(2,2-Dimethylpropyl)-N-methylthiourea is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct steric and electronic properties
特性
CAS番号 |
89563-36-0 |
|---|---|
分子式 |
C7H16N2S |
分子量 |
160.28 g/mol |
IUPAC名 |
1-(2,2-dimethylpropyl)-1-methylthiourea |
InChI |
InChI=1S/C7H16N2S/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3,(H2,8,10) |
InChIキー |
GEIDWIKQXFKUHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CN(C)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14392682.png)
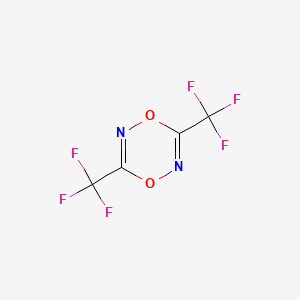
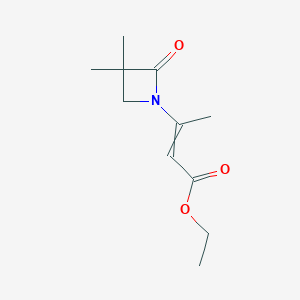
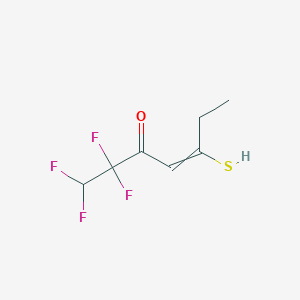
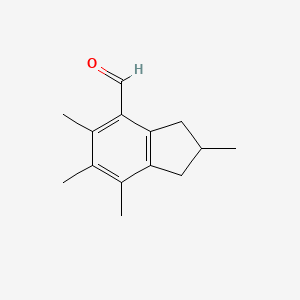
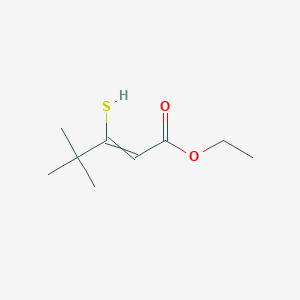
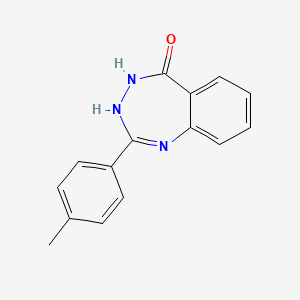

![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
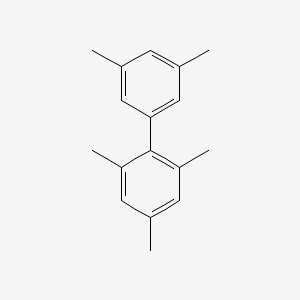
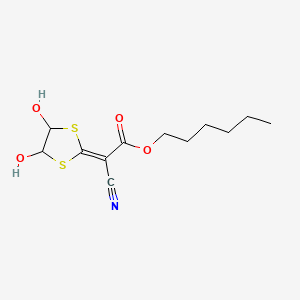
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)

